molecular formula C8H4Br2ClFO B1450028 5'-Bromo-4'-chloro-2'-fluorophenacyl bromide CAS No. 1807121-82-9

5'-Bromo-4'-chloro-2'-fluorophenacyl bromide

Cat. No.: B1450028
CAS No.: 1807121-82-9
M. Wt: 330.37 g/mol
InChI Key: QZPYFYZVVNXVGS-UHFFFAOYSA-N
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Description

5’-Bromo-4’-chloro-2’-fluorophenacyl bromide: is an organic compound that belongs to the class of phenacyl bromides. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl group. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide typically involves the bromination of 4-chloro-2-fluorobenzoic acid. The process begins with the bromination of 4-chloro-2-fluorobenzoic acid using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide may involve a multi-step process. This includes the preparation of 4-chloro-2-fluorobenzoic acid, followed by its bromination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of solvents like dichloromethane and catalysts such as aluminum trichloride .

Chemical Reactions Analysis

Types of Reactions: 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5’-Bromo-4’-chloro-2’-fluorophenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide involves its reactivity towards nucleophiles. The bromine atom in the phenacyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted derivatives. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

  • 5-Bromo-4-chloro-2-fluorobenzoic acid
  • 2-Bromo-4-fluoroacetophenone
  • 4-Fluorophenacyl bromide
  • 2-Bromo-4’-methoxyacetophenone

Comparison: 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenacyl group. This combination of halogens imparts distinct reactivity and selectivity in chemical reactions compared to other phenacyl bromides. The presence of multiple halogens also enhances its utility as an intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-bromo-1-(5-bromo-4-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-5(10)6(11)2-7(4)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPYFYZVVNXVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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